molecular formula C21H24N4S B4383796 N,N-dibenzyl-N'-(1-ethyl-5-methyl-1H-pyrazol-4-yl)thiourea

N,N-dibenzyl-N'-(1-ethyl-5-methyl-1H-pyrazol-4-yl)thiourea

Cat. No.: B4383796
M. Wt: 364.5 g/mol
InChI Key: PAEHZCVMKPVOQG-UHFFFAOYSA-N
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Description

N,N-dibenzyl-N’-(1-ethyl-5-methyl-1H-pyrazol-4-yl)thiourea: is a synthetic organic compound that belongs to the class of thioureas. This compound features a pyrazole ring substituted with ethyl and methyl groups, and a thiourea moiety substituted with dibenzyl groups. Thioureas are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.

Properties

IUPAC Name

1,1-dibenzyl-3-(1-ethyl-5-methylpyrazol-4-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4S/c1-3-25-17(2)20(14-22-25)23-21(26)24(15-18-10-6-4-7-11-18)16-19-12-8-5-9-13-19/h4-14H,3,15-16H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAEHZCVMKPVOQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)NC(=S)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibenzyl-N’-(1-ethyl-5-methyl-1H-pyrazol-4-yl)thiourea typically involves the reaction of N,N-dibenzylthiourea with 1-ethyl-5-methyl-1H-pyrazole-4-carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions: N,N-dibenzyl-N’-(1-ethyl-5-methyl-1H-pyrazol-4-yl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The benzyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Substitution reactions may involve the use of alkyl halides or aryl halides in the presence of a base.

Major Products Formed:

    Oxidation: Sulfinyl or sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted thioureas depending on the substituent used.

Scientific Research Applications

Chemistry: N,N-dibenzyl-N’-(1-ethyl-5-methyl-1H-pyrazol-4-yl)thiourea is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of heterocyclic compounds and coordination complexes .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development .

Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anticancer, antiviral, and antimicrobial agent. Its ability to interact with specific biological targets makes it a promising candidate for drug discovery .

Industry: In the industrial sector, N,N-dibenzyl-N’-(1-ethyl-5-methyl-1H-pyrazol-4-yl)thiourea is used in the development of new materials with unique properties. It is also employed in the synthesis of specialty chemicals and intermediates .

Mechanism of Action

The mechanism of action of N,N-dibenzyl-N’-(1-ethyl-5-methyl-1H-pyrazol-4-yl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme, inhibiting its activity. This inhibition can lead to various biological effects, depending on the enzyme involved. For example, inhibition of a key enzyme in a metabolic pathway can result in the disruption of cellular processes, leading to therapeutic effects .

Comparison with Similar Compounds

    N,N-dibenzyl-N’-(1-ethyl-5-methyl-1H-pyrazol-4-yl)urea: Similar structure but with a urea moiety instead of thiourea.

    N,N-dibenzyl-N’-(1-ethyl-5-methyl-1H-pyrazol-4-yl)guanidine: Contains a guanidine group instead of thiourea.

    N,N-dibenzyl-N’-(1-ethyl-5-methyl-1H-pyrazol-4-yl)carbamate: Features a carbamate group in place of thiourea.

Uniqueness: N,N-dibenzyl-N’-(1-ethyl-5-methyl-1H-pyrazol-4-yl)thiourea is unique due to its specific combination of a pyrazole ring and a thiourea moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to form stable complexes with metal ions and its potential as an enzyme inhibitor further distinguish it from similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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